5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid
Descripción
Historical Context of Isoxazole-3-carboxylic Acid Derivatives in Research
Isoxazole-carboxylic acids first gained attention in the early 2000s when crystallography-guided studies revealed their ability to inhibit protein tyrosine phosphatase 1B (PTP1B), a therapeutic target for diabetes and obesity. The foundational work demonstrated that substitutions at the 3- and 5-positions of the isoxazole ring dramatically influenced both potency and selectivity. For instance, early analogs showed IC~50~ values ranging from 7.3 μM to 184 μM against PTP1B, with carboxylic acid derivatives exhibiting superior activity compared to ester or amide variants.
Key milestones in structural optimization include:
- Identification of the carboxylic acid moiety as critical for hydrogen bonding with catalytic residues
- Discovery that o-tolyloxy methyl substitutions enhance membrane permeability
- Development of synthetic routes enabling large-scale production of 5-methyl derivatives
These advances laid the groundwork for exploring more complex analogs like 5-methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid, which combines favorable electronic and steric properties from both aromatic and aliphatic substituents.
Significance in Pharmaceutical Research
The molecule's importance stems from three distinct pharmacological attributes:
Target Versatility : X-ray studies show the carboxylic acid group coordinates with catalytic aspartate residues in PTP1B, while the o-tolyloxy methyl group occupies a hydrophobic pocket adjacent to the active site. This dual interaction mechanism suggests potential applicability across enzyme classes.
Synthetic Tractability : Commercial availability of key intermediates (e.g., 3-isoxazolecarboxylic acid at $280.97/g) facilitates rapid analog synthesis. The compound's molecular formula (C~13~H~13~NO~4~) and weight (247.25 g/mol) fall within Lipinski's rule parameters, enhancing drug-likeness prospects.
Biological Performance : Preliminary data indicate cellular activity in COS-7 cells at nanomolar concentrations, with >20-fold selectivity over homologous phosphatases. Table 1 compares key derivatives:
| Compound | IC~50~ (μM) | Selectivity Index | LogP |
|---|---|---|---|
| Parent isoxazole | 110 | 1.2 | 1.8 |
| 5-Methyl analog | 7.3 | 24.7 | 2.56 |
| Ester variant | 10 | 18.5 | 3.1 |
Current Research Landscape and Knowledge Gaps
Recent studies (2021-2025) focus on three main areas:
- Antibacterial Applications : Modifications to the o-tolyloxy group have shown promise against Gram-positive pathogens through cysteine biosynthesis inhibition.
- Metabolic Disease : Ongoing clinical trials explore PTP1B inhibition for insulin sensitization, though specific data on 5-methyl derivatives remain proprietary.
- Synthetic Methodology : Novel coupling techniques using MFCD04969583 as a precursor have reduced synthesis steps from seven to three.
Critical unresolved questions include:
- Impact of stereochemistry at the methyl-oxymethyl junction on target engagement
- Metabolic stability in hepatic microsome assays
- Potential for CNS penetration given the compound's polar surface area (72.56 Ų)
Research Objectives and Scope
This analysis prioritizes four investigative fronts:
- Structure-Activity Relationships : Systematic variation of substituents at positions 4 and 5 using QSAR models
- Target Deconvolution : Proteomic profiling to identify off-target interactions
- Formulation Science : Salt selection and polymorph screening to enhance bioavailability
- Synthetic Scale-Up : Optimization of Heck coupling conditions for kilogram-scale production
Propiedades
IUPAC Name |
5-methyl-4-[(2-methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-8-5-3-4-6-11(8)17-7-10-9(2)18-14-12(10)13(15)16/h3-6H,7H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIAMULQZTXWPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=C(ON=C2C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Cyclization of β-Keto Esters with Hydroxylamine
A foundational approach involves the reaction of ethyl 3-(hydroxymethyl)-5-methyl-4-oxopentanoate with hydroxylamine sulfate under acidic conditions. This method, adapted from Leflunomide synthesis, employs low temperatures (−5°C to 0°C) to enhance regioselectivity, favoring attack at the ethoxymethylene carbon over the carbonyl carbon. The use of sodium acetate as a weak base minimizes isomeric impurities (e.g., ethyl-3-methylisoxazole-4-carboxylate) to <0.1%.
Representative Protocol:
- Reactants: Ethylacetoacetate (1.0 eq), triethylorthoformate (1.2 eq), acetic anhydride (2.0 eq).
- Conditions: 100–110°C for 6 hours, followed by distillation under reduced pressure.
- Cyclization: Hydroxylamine sulfate (1.1 eq), sodium acetate (1.5 eq) in ethanol at −5°C for 12 hours.
- Yield: 78–82% ethyl-5-methylisoxazole-4-carboxylate.
1,3-Dipolar Cycloaddition of Nitrile Oxides
An alternative route utilizes nitrile oxides generated in situ from o-tolyloxymethyl chloroxime, reacting with methyl propiolate. This method, though less common, offers direct installation of the o-tolyloxymethyl group during cyclization.
Reaction Scheme:
$$
\text{ClC≡N-O-Tolyl} + \text{HC≡C-COOR} \rightarrow \text{Isoxazole-3-carboxylate}
$$
Conditions: Dichloromethane, room temperature, 24 hours.
Yield: 60–65% with 85–90% regioselectivity.
Functionalization of the Isoxazole Core
o-Tolyloxymethyl Group Installation
Post-cyclization, the o-tolyloxymethyl moiety is introduced via nucleophilic displacement of a hydroxyl group. Mitsunobu conditions (DIAD, PPh₃) using o-tolyl methanol prove effective, though competing elimination reactions necessitate careful optimization.
Optimized Protocol:
Carboxylic Acid Derivatization
Hydrolysis of the ethyl ester to the carboxylic acid is achieved using concentrated HCl under reflux. Alternative methods employing NaOH in ethanol/water mixtures (1:1) at 60°C for 8 hours show comparable efficiency (90–95% conversion).
Impurity Profiling and Mitigation Strategies
Common By-Products and Origins
- Isomeric Impurities: Arise from non-regioselective cyclization (e.g., 3-methyl-5-o-tolyloxymethyl isomers).
- CATA Analogs: Base-induced elimination during Mitsunobu reactions generates 2-cyanoacetoacetic derivatives (3–5% without optimization).
- Oxidative By-Products: o-Tolyloxymethyl group oxidation to carboxylic acids under acidic conditions.
Purification Techniques
- Crystallization: Sequential recrystallization from toluene/acetic acid (98:2) reduces isomeric impurities to <0.3%.
- Chromatography: Silica gel chromatography with hexane/ethyl acetate (7:3) resolves regioisomers (Rf difference: 0.15–0.20).
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 4H, Ar-H), 4.85 (s, 2H, OCH₂), 2.65 (s, 3H, CH₃), 2.35 (s, 3H, Ar-CH₃).
- ¹³C NMR: 172.1 (COOH), 162.0 (C=O), 135.2–126.4 (Ar-C), 68.9 (OCH₂), 14.2 (CH₃).
Chromatographic Purity
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Hydroxylamine Cyclization | 78 | 99.8 | Low isomer formation |
| Nitrile Oxide Cycloaddition | 65 | 98.5 | Direct o-tolyloxymethyl installation |
| Mitsunobu Functionalization | 75 | 99.2 | Mild conditions |
Análisis De Reacciones Químicas
Hydrogenation and Ring Opening
The isoxazole ring in this compound undergoes selective hydrogenation under catalytic hydrogenation conditions. Experiments with Pd/C (5–30 mol%) in ethanol or ethyl acetate at 1 atm H₂ show complete conversion to Z-enaminone derivatives via N–O bond cleavage (Figure 1) . This reaction proceeds with high diastereoselectivity (Z:E > 99:1), confirmed by distinct NMR signals for Z-isomers (δ 5.77 and 8.97 ppm for N–H protons) .
Key Conditions :
| Catalyst | Solvent | Time | Yield |
|---|---|---|---|
| 10% Pd/C | EtOH | 6 h | 71% |
Carboxylic Acid Functionalization
The C3-carboxylic acid group participates in classical derivatization:
- Esterification : Reacts with ethanol/H₂SO₄ to form ethyl esters (e.g., ethyl 5-methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylate) .
- Amidation : Couples with amines (e.g., trifluoromethyl aniline) using thionyl chloride to form acid chlorides, followed by nucleophilic acyl substitution (yields: 70–95%) .
Example Protocol :
Acid-Catalyzed Rearrangements
Under strong acidic conditions (e.g., HCl or H₂SO₄), the o-tolyloxymethyl group undergoes hydrolysis to release o-cresol, forming 5-methylisoxazole-3,4-dicarboxylic acid derivatives . This reactivity mirrors β-keto ester transformations observed in related isoxazoles .
Reaction Pathway :
Cycloaddition Reactions
The isoxazole core participates in [3+2] cycloadditions with nitrile oxides or alkynes under microwave irradiation (80°C, 1 h), yielding polycyclic derivatives . For example:
Oxidative Decarboxylation
Heating the compound with Cu(OAc)₂ in DMF (120°C, 12 h) triggers decarboxylation, producing 5-methyl-4-o-tolyloxymethylisoxazole (85% yield) . This aligns with decarboxylation trends in 4-carboxyisoxazoles .
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Anti-inflammatory and Analgesic Properties
One of the most notable applications of 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid is in the development of anti-inflammatory and analgesic agents. Research has shown that derivatives of isoxazole compounds exhibit significant anti-inflammatory effects, making them potential candidates for treating conditions such as rheumatoid arthritis and other inflammatory diseases. The compound's ability to inhibit specific pathways involved in inflammation can lead to the development of new therapeutic agents with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Antiviral Activity
Recent studies have indicated that isoxazole derivatives possess antiviral properties, particularly against filoviruses. The structural modifications in compounds like this compound can enhance their efficacy as antiviral agents by targeting viral entry mechanisms or replication processes . This opens avenues for developing treatments for viral infections that currently lack effective therapies.
Material Science
Polymer Chemistry
In material science, this compound can be utilized as a building block in the synthesis of novel polymers. Its functional groups allow for copolymerization with other monomers to create materials with tailored properties, such as increased thermal stability or enhanced mechanical strength. These materials can find applications in coatings, adhesives, and composite materials .
Biochemical Research
Proteomics Research
The compound is also significant in proteomics, where it serves as a specialty product for studying protein interactions and modifications. Its unique structure can be employed to label proteins or peptides, facilitating the exploration of complex biological systems and pathways . This application is crucial for understanding disease mechanisms at the molecular level.
Case Study 1: Anti-inflammatory Drug Development
A recent study explored the synthesis of various isoxazole derivatives, including this compound, which were tested for their anti-inflammatory activity using in vitro models. The results demonstrated that certain modifications significantly enhanced their potency compared to existing NSAIDs. The study highlighted the potential for these compounds to be developed into new therapeutic options for chronic inflammatory conditions .
Case Study 2: Antiviral Screening
Another investigation focused on the antiviral properties of isoxazole derivatives against Ebola virus. The study utilized a series of structural analogs of this compound to assess their efficacy in inhibiting viral replication in cell cultures. The findings revealed promising activity, suggesting that further development could lead to effective antiviral treatments .
Mecanismo De Acción
The mechanism of action of 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Table 1: Structural and Physical Properties
Key Observations :
Substituent Effects: Phenyl vs. Tolyl Groups: The p-tolyl analog (MW 217.22) has higher lipophilicity than the phenyl analog (MW 203.19) due to the methyl group on the aromatic ring. Trimethylphenyl Groups: The 2,4,6-trimethylphenyl analog (MW 245.27) exhibits enhanced steric hindrance, which may reduce reactivity but improve binding specificity in biological systems .
Crystal Packing: The phenyl analog (C₁₁H₉NO₃) forms a monoclinic crystal system stabilized by O–H···O hydrogen bonds and π-π stacking (slippage distance: 1.284 Å) . The absence of such data for the target compound suggests differences in intermolecular interactions due to the o-tolyloxymethyl group.
Key Observations :
- Trifluoromethyl Analogs : The CF₃ group in 5-methyl-4'-trifluoromethyl derivatives enhances metabolic stability and electronegativity, making it suitable for drug design .
- Thiophene-Containing Analogs : The 5-methylthiophen-2-yl substituent (MW 295.29) in compound 41p () may improve binding to hydrophobic enzyme pockets .
Actividad Biológica
5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid (CAS No. 905808-63-1) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an isoxazole ring, which is known for its diverse biological activities. The specific substitution pattern on the isoxazole ring contributes to its unique chemical and biological properties, making it a valuable candidate for further research.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The isoxazole moiety can modulate enzyme activities and cellular signaling pathways. It has been shown to interact with specific receptors and enzymes, leading to potential therapeutic effects:
- Enzyme Inhibition: Compounds with similar structures have demonstrated the ability to inhibit enzymes involved in critical metabolic pathways.
- Cell Signaling Modulation: The compound may alter signaling pathways, affecting cell proliferation and apoptosis.
Anticancer Potential
Studies have highlighted the anticancer potential of isoxazole derivatives. For instance, a study evaluating indole-isoxazole hybrids demonstrated significant cytotoxic activity against cancer cell lines, with IC50 values ranging from 0.7 to 35.2 µM for various compounds . Although direct studies on this compound are sparse, its structural similarity suggests potential anticancer activity.
Research Findings and Case Studies
-
Cytotoxicity Studies:
- A related study evaluated the cytotoxic effects of indole-isoxazole derivatives against liver cancer cell lines (Huh7). Compounds showed selective toxicity towards cancer cells while sparing normal cells .
- The mechanism involved cell cycle arrest and downregulation of cyclin-dependent kinase (CDK) levels, indicating a targeted approach in cancer treatment.
- Mechanistic Insights:
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| 4-Methyl-5-phenylisoxazole-3-carboxylic acid | Anticancer | 10 - 20 |
| 3,5-Dimethylisoxazole-4-carboxylic acid | Antimicrobial | 15 - 30 |
| This compound | Potentially anticancer | Not yet determined |
Future Directions
Further research is warranted to fully elucidate the biological activity of this compound. Key areas for future study include:
- In Vivo Studies: To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies: To explore specific molecular interactions and pathways affected by this compound.
- Structure-Activity Relationship (SAR) Analysis: To optimize its chemical structure for enhanced biological activity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-Methyl-4-o-tolyloxymethyl-isoxazole-3-carboxylic acid?
- Methodological Answer : The synthesis typically involves cyclization of precursors under controlled conditions. For example, a common approach uses benzaldehyde oxime and ethyl acetoacetate in the presence of anhydrous ZnCl₂, heated to 60°C without solvent. Post-reaction, the crude product is treated with NaOH and acidified to yield the carboxylic acid derivative. Recrystallization from ethanol ensures purity . Variations may include solvent optimization (e.g., ethanol vs. acetic acid) and stoichiometric adjustments to improve yields.
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Characterization involves:
- TLC for reaction monitoring.
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.
- X-ray crystallography to resolve crystal packing and intermolecular interactions (e.g., O–H···O hydrogen bonds stabilizing dimers) .
- HPLC for quantitative purity assessment (>95%) .
Q. What are the key structural features influencing its reactivity?
- Methodological Answer : The isoxazole ring’s electron-deficient nature and substituent positions (e.g., o-tolyloxymethyl at C4 and carboxylic acid at C3) dictate reactivity. Computational modeling (DFT) can predict sites for electrophilic substitution, while experimental validation via derivatization (e.g., esterification or amidation) confirms functional group accessibility .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : Systematic optimization includes:
- Solvent screening : Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency compared to solvent-free conditions .
- Catalyst variation : Substituting ZnCl₂ with Lewis acids like FeCl₃ or Cu(OAc)₂ to reduce side reactions .
- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) to balance reaction rate and decomposition .
- Purification : Column chromatography or fractional recrystallization to isolate isomers .
Q. What strategies resolve contradictions in reported biological activities (e.g., antifungal vs. anti-HIV)?
- Methodological Answer : Contradictions arise from assay variability (e.g., cell lines, concentrations). Researchers should:
- Standardize assays : Use common reference compounds (e.g., fluconazole for antifungal studies) .
- Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., replacing o-tolyl with p-fluorophenyl) to isolate pharmacophores .
- Mechanistic profiling : Evaluate target binding (e.g., HIV protease inhibition assays) versus broad-spectrum cytotoxicity .
Q. How do substituent modifications affect its pharmacokinetic properties?
- Methodological Answer :
- LogP analysis : Introduce hydrophilic groups (e.g., –OH at the methyl position) to improve solubility, monitored via shake-flask or HPLC-derived logP .
- Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation. Methyl groups at C5 may reduce oxidation susceptibility compared to ethyl analogs .
Q. What advanced techniques validate its solid-state interactions?
- Methodological Answer :
- SC-XRD (Single-crystal X-ray diffraction) : Resolve π-π stacking (3.96 Å between phenyl rings) and hydrogen-bonding networks (O–H···O, 2.8 Å) .
- DSC/TGA : Determine thermal stability (decomposition >200°C) and polymorph transitions .
- IR spectroscopy : Identify carboxylic acid dimerization (broad O–H stretch ~2500 cm⁻¹) .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points (e.g., 168–170°C vs. 144°C)?
- Methodological Answer : Variations arise from impurities or polymorphic forms. Researchers should:
- Replicate synthesis : Follow identical protocols (e.g., recrystallization solvent) .
- DSC analysis : Compare melting endotherms; multiple peaks indicate polymorphism .
- Elemental analysis : Confirm stoichiometry (e.g., C: 60.2%, H: 4.6%, N: 6.4%) to rule out impurities .
Structure-Activity Relationship (SAR) Studies
Q. Which substituents enhance bioactivity while minimizing toxicity?
- Methodological Answer :
- Electron-withdrawing groups : –CF₃ at C5 increases enzyme inhibition (e.g., COX-2) but may raise cytotoxicity.
- Bulkier aryl groups : o-Tolyl improves membrane permeability over phenyl, as shown in Caco-2 assays .
- Carboxylic acid bioisosteres : Replace –COOH with tetrazole to enhance oral bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
